Product packaging for 4-(Dibromomethyl)benzonitrile(Cat. No.:)

4-(Dibromomethyl)benzonitrile

Cat. No.: B13418276
M. Wt: 274.94 g/mol
InChI Key: GYQNIXGSKFFVIK-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)benzonitrile is a brominated aromatic compound with the molecular formula C 8 H 5 Br 2 N and a molecular weight of 274.94 g/mol . Its CAS Number is 67013-55-2 . This compound is characterized by a benzonitrile core structure substituted with a dibromomethyl group, which is a highly functionalized and reactive moiety. In organic chemistry, the dibromomethyl group is strategically valuable as a synthetic precursor, often serving as a masked aldehyde that can be converted to a formyl group under controlled conditions . This transformation allows researchers to use this compound as a key building block in multi-step synthesis, facilitating the construction of complex molecules for various research applications. The compound is moisture and light sensitive and should be stored refrigerated between 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2N B13418276 4-(Dibromomethyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

4-(dibromomethyl)benzonitrile

InChI

InChI=1S/C8H5Br2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H

InChI Key

GYQNIXGSKFFVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(Br)Br

Origin of Product

United States

Synthetic Methodologies for 4 Dibromomethyl Benzonitrile and Analogues

Radical Halogenation Approaches to Dibromomethylated Arenes

Free radical halogenation is a foundational method for introducing bromine atoms at the benzylic position of alkylarenes. pearson.com This pathway is favored under conditions that generate radical species, such as the presence of heat, light, or a radical initiator. jove.com

The Wohl-Ziegler reaction is a widely utilized method for the selective benzylic bromination of alkylarenes. researchgate.net This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which is favored over liquid bromine due to its safer handling and its ability to maintain a low concentration of bromine throughout the reaction, thus minimizing side reactions. scientificupdate.comvedantu.com The reaction is initiated by either thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means using UV or visible light. jove.comresearchgate.netsdu.edu.cn

The synthesis of the monobrominated intermediate, 4-(bromomethyl)benzonitrile, from 4-methylbenzonitrile is a key first step. One documented procedure involves refluxing 4-methylbenzonitrile with NBS and AIBN in a solvent like dry carbon tetrachloride (CCl₄) for several hours, achieving a high yield. rsc.org The subsequent conversion to the dibrominated product would involve a second bromination step under similar conditions.

Visible light has also been proven effective as an initiator, offering an alternative to chemical initiators and the often-used, but toxic, CCl₄ solvent. researchgate.netresearchgate.net Studies show that the visible-light-induced transformation of toluenes with NBS can be highly efficient and regioselective, proceeding smoothly at room temperature. researchgate.net

Starting MaterialBrominating AgentInitiator/ConditionsSolventYieldProductReference(s)
4-MethylbenzonitrileNBSAIBN / Reflux (8h)CCl₄90%4-(Bromomethyl)benzonitrile rsc.org
Toluene (B28343) DerivativesNBSVisible Light / RTSolvent-FreeGood to ExcellentBenzyl (B1604629) Bromides researchgate.net
p-TolylbenzonitrileNBS9W LED Lamp / 70 °CAcetonitrile (B52724)72%Brominated p-tolylbenzonitrile researchgate.net

This table presents a selection of optimized reaction conditions for benzylic bromination.

A significant advantage of bromination over other halogenations, such as chlorination, is its high selectivity. chadsprep.com Free-radical bromination preferentially occurs at the benzylic position because the reaction proceeds through the most stable radical intermediate. pearson.commasterorganicchemistry.com The benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent benzene (B151609) ring, making the benzylic C-H bonds weaker and more susceptible to abstraction by a bromine radical. jove.com

Despite the high selectivity of NBS, competing electrophilic aromatic substitution on the benzene ring can be a challenge, particularly with electron-rich aromatic substrates. nih.govgla.ac.uk The use of NBS helps to suppress this side reaction by maintaining a very low concentration of molecular bromine. scientificupdate.com However, for substrates like toluene, which are activated towards electrophilic attack, achieving selective benzylic bromination can still be problematic. gla.ac.uk Conversely, the presence of a strong electron-withdrawing group like the nitrile (-CN) group in benzonitrile (B105546) deactivates the aromatic ring, making electrophilic ring substitution more difficult and favoring the desired benzylic halogenation. nih.gov

Advanced Synthetic Transformations Leading to 4-(Dibromomethyl)benzonitrile Scaffolds

Beyond traditional radical bromination, other synthetic strategies have been developed to access this compound and related structures, including multi-step pathways from various precursors and the use of novel catalytic systems.

The synthesis of this compound is often part of a larger synthetic sequence. savemyexams.com A common approach involves the stepwise bromination of 4-methylbenzonitrile, first to the monobrominated and then to the dibrominated product. google.com

Alternatively, analogues can be prepared through different multi-step routes. For instance, 4-(dibromomethyl)-3-methoxybenzonitrile (B1357265) can be synthesized via the bromination of 3-methoxybenzyl cyanide. smolecule.com This dibrominated intermediate can then be further transformed; for example, hydrolysis of the dibromide leads to the corresponding aldehyde, 4-formyl-3-methoxybenzonitrile. Another synthetic route involves starting with an alcohol precursor, such as bis-(4-cyanophenyl)-methanol, which can be converted to the corresponding bromo-bis-(4-cyanophenyl)-methane using hydrobromic acid. chemicalbook.com

Recent research has focused on developing catalytic systems to improve the efficiency and selectivity of benzylic bromination under milder conditions. One notable advancement is the use of Lewis acids to catalyze the reaction. Zirconium(IV) chloride (ZrCl₄) has been identified as a highly effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govresearchgate.net This method proceeds under mild conditions and effectively prevents the competing bromination of the aromatic ring that can occur with Brønsted acids. scientificupdate.comnih.gov

CatalystBrominating AgentSubstrateOutcomeReference(s)
Zirconium(IV) chlorideDBDMHTolueneSelective benzylic bromination nih.govresearchgate.net
Iron(II) bromide (1 mol%)NBSVarious AlkylarenesSite-selective benzylic C-H bromination sdu.edu.cn

This table highlights novel catalytic systems for benzylic bromination.

Another practical approach involves an iron-catalyzed method for site-selective benzylic C-H bromination. sdu.edu.cn This protocol uses commercially available and inexpensive iron(II) bromide (FeBr₂) as a catalyst at low loading (1 mol%) without the need for an external ligand. The reaction is tolerant of various functional groups and can be readily scaled up, offering a convenient route for late-stage functionalization of complex molecules. sdu.edu.cn

Exploration of Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for benzylic bromination. claremont.edu A primary focus has been the replacement of hazardous reagents and solvents. Toxic and ozone-depleting chlorinated solvents like carbon tetrachloride are increasingly being substituted with greener alternatives such as acetonitrile or ethyl acetate. researchgate.netclaremont.educolab.ws

Photochemistry offers a powerful tool for green synthesis. The use of visible light from sources like household lamps or LEDs provides a safe and inexpensive way to initiate the radical reaction, eliminating the need for potentially explosive chemical initiators like AIBN. researchgate.netcolab.ws This approach has been successfully applied to the bromination of toluene derivatives and other substrates. researchgate.netcolab.ws

Furthermore, the implementation of continuous flow technology represents a major advance in the green synthesis of benzylic bromides. digitellinc.com Continuous photochemical reactors offer uniform irradiation and enhanced safety, making the process highly scalable. scientificupdate.comrsc.org These systems can significantly reduce the Process Mass Intensity (PMI) by minimizing solvent use and allowing for efficient recycling. digitellinc.com One innovative flow chemistry process utilizes in situ generated bromine from sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), achieving complete conversion with very short residence times and demonstrating the potential for large-scale, solvent-free preparation of brominated building blocks. rsc.org

Reactivity and Elucidation of Reaction Mechanisms Involving 4 Dibromomethyl Benzonitrile

Transformations Centered at the Dibromomethyl Moiety

The dibromomethyl group in 4-(dibromomethyl)benzonitrile is a highly reactive site, susceptible to a variety of chemical transformations. Its reactivity is largely governed by the presence of two bromine atoms on a benzylic carbon, which enhances its electrophilicity.

The dibromomethyl group readily undergoes nucleophilic substitution reactions. smolecule.com The two bromine atoms are good leaving groups, facilitating the attack of nucleophiles at the benzylic carbon. This reactivity is a cornerstone of its utility as a synthetic intermediate. evitachem.com For instance, nucleophiles such as amines and alcohols can replace the bromine atoms. smolecule.com The SN2 reaction of (dibromomethyl)benzene (B1582451) with sodium hydroxide (B78521), for example, yields benzaldehyde (B42025) through an unstable bromoalcohol intermediate that loses a bromide ion. vaia.com

A notable application of this reactivity is in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.govsigmaaldrich.com The substitution can be controlled to replace one or both bromine atoms, depending on the reaction conditions and the stoichiometry of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypeReference
AminesSubstituted benzylamines smolecule.com
AlcoholsBenzaldehyde acetals smolecule.com
HydroxideBenzaldehyde vaia.com
2H-Tetrazole4-[(2H-tetrazol-2-yl)methyl]benzonitrile sigmaaldrich.com

Under appropriate basic conditions, this compound can undergo elimination reactions to form unsaturated systems. The presence of acidic beta-hydrogens is a key factor for these E2-type eliminations. libguides.com While direct evidence for the formation of a simple alkene from this compound is not extensively documented in the provided results, the general principles of elimination reactions of alkyl halides suggest this possibility. libguides.com A related reaction is the synthesis of symmetrical tolanes from benzylidene bromides, which involves an elimination process. lookchem.com

The competition between substitution (SN2) and elimination (E2) is influenced by factors such as the nature of the base/nucleophile, solvent, and temperature. libguides.com Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases favor substitution.

One of the most significant transformations of the dibromomethyl group is its conversion to a carbonyl group, primarily yielding 4-cyanobenzaldehyde (B52832). lookchem.com This hydrolysis can be achieved under various conditions. For example, hydrolysis in dimethyl sulfoxide (B87167) (DMSO) at 60°C selectively converts the dibromomethyl group to an aldehyde while preserving the nitrile functionality. Another method involves heating a solution of the benzal bromide in a dioxane/water mixture. arkat-usa.orgresearchgate.net The reaction of 3-bromo-4-(dibromomethyl)benzonitrile (B6334047) with aqueous dimethylamine (B145610) at 60°C, followed by acidification, also yields the corresponding aldehyde. google.com

The aldehyde can be further converted to its acetal (B89532) derivatives. Reaction with trialkyl orthoformates in the presence of a Brønsted acid like H₂SO₄ leads to the formation of the corresponding acetal. researchgate.netresearchgate.net

Furthermore, the dibromomethyl group can be oxidized to a carboxylic acid group, yielding 4-carboxybenzaldehyde. lookchem.com

Table 2: Conditions for Carbonyl Group Formation

Reagent/ConditionsProductYieldReference
Dimethyl Sulfoxide (DMSO), 60°C4-cyanobenzaldehyde95% (for 3-methoxy derivative)
Dioxane/water, 100°C4-cyanobenzaldehydeHigh arkat-usa.orgresearchgate.net
Aqueous Dimethylamine, 60°C then HCl3-Bromo-4-formylbenzonitrile- google.com
Trialkyl orthoformates, H₂SO₄Acetal derivative- researchgate.netresearchgate.net
Silver nitrate (B79036) oxidation4-Carboxybenzaldehyde- chemicalbook.com

This compound and its derivatives can react with phosphorus-containing reagents to form organophosphorus compounds. researchgate.net A key reaction in this category is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide to produce an alkyl phosphonate. jk-sci.comorganic-chemistry.org This reaction proceeds via a nucleophilic attack by the phosphorus on the alkyl halide. organic-chemistry.org

Specifically, 4-(dibromomethyl)benzaldehyde and its acetal have been converted to methyl 4-(dibromomethyl)- and 4-(dimethoxymethyl)benzoates, which were then phosphorylated by reaction with chlorophosphines or by successive treatment with phosphorus(III) chloride and P(III) esters. researchgate.netresearchgate.net

Reactivity of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can participate in various reactions, notably in the synthesis of heterocyclic compounds.

The nitrile group can undergo cycloaddition reactions, a prominent example being its reaction with amidoximes to form 1,2,4-oxadiazoles. scholaris.ca This transformation is a valuable method for constructing this important heterocyclic ring system. lookchem.comscholaris.ca

In a one-pot synthesis, this compound reacts with various (Z)-N'-hydroxybenzimidamides in the presence of a base like potassium tert-butoxide and iodine to yield 3,5-diaryl-substituted-1,2,4-oxadiazoles. scholaris.ca The nitrile group of this compound provides one of the nitrogen atoms and the adjacent carbon for the oxadiazole ring.

Table 3: Synthesis of 1,2,4-Oxadiazoles from this compound

Amidoxime (B1450833) ReactantProductReference
(Z)-N'-hydroxybenzimidamide4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile scholaris.ca
(Z)-N'-hydroxy-4-methylbenzimidamide4-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)benzonitrile scholaris.ca
(Z)-N'-hydroxy-4-methoxybenzimidamide4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzonitrile scholaris.ca

Reduction Pathways of the Nitrile Group

The nitrile group (C≡N) of this compound and its derivatives is susceptible to reduction, typically yielding a primary amine. This transformation is a fundamental reaction in organic synthesis.

Detailed Research Findings: The reduction of nitriles to primary amines can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comlibretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile. This initial addition leads to the formation of an intermediate imine anion. This anion is then further reduced by a second hydride ion to a dianion. Subsequent addition of water protonates the dianion to furnish the primary amine. libretexts.org

Another approach involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. libretexts.org For aromatic nitriles, specific conditions can be employed to achieve selectivity. For instance, a combination of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) has been shown to be effective for the selective reduction of nitrobenzonitriles to their corresponding aminomethyl-substituted nitrobenzenes in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). calvin.edu While this specific study did not use this compound, the methodology is relevant for aromatic nitriles with other functional groups.

The general scheme for nitrile reduction is as follows: R-C≡N + 2 H₂ → R-CH₂-NH₂

Summary of Nitrile Group Reduction Methods
Reagent/MethodProductKey Mechanistic FeatureReference
Lithium Aluminum Hydride (LiAlH₄) followed by H₂OPrimary Amine (R-CH₂NH₂)Nucleophilic addition of two hydride ions. smolecule.comlibretexts.orglibretexts.org
Catalytic Hydrogenation (H₂/Metal Catalyst)Primary Amine (R-CH₂NH₂)Addition of hydrogen across the C≡N triple bond. libretexts.org
Sodium Borohydride/Boron Trifluoride EtheratePrimary Amine (R-CH₂NH₂)Lewis acid activation of the nitrile group. calvin.edu

Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, primarily carboxylic acids or their corresponding salts. chemistrysteps.comchemguide.co.uk The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Detailed Research Findings:

Acid-Catalyzed Hydrolysis: When heated with a dilute acid like hydrochloric acid, the nitrile is converted into a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.comyoutube.com A series of proton transfers leads to an imidic acid, a tautomer of an amide, which then rearranges to the more stable amide. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous alkali solution, such as sodium hydroxide, results in the formation of a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. libretexts.org The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt. libretexts.org To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

Conditions for Nitrile Hydrolysis
ConditionIntermediateFinal Product (before workup)Reference
Acidic (e.g., H₃O⁺, heat)AmideCarboxylic Acid (R-COOH) and Ammonium ion (NH₄⁺) chemguide.co.uklibretexts.org
Basic (e.g., OH⁻, heat)AmideCarboxylate Salt (R-COO⁻) and Ammonia (NH₃) chemguide.co.uklibretexts.org

Chalcogenation Reactions (e.g., Formation of Selenoamides and Selenazoles)

Chalcogenation of nitriles involves the addition of a chalcogen, such as selenium, to the nitrile group to form compounds like selenoamides. These selenoamides are valuable intermediates for synthesizing more complex heterocyclic structures, such as selenazoles. mdpi.comnih.gov

Detailed Research Findings: Primary selenoamides can be synthesized from nitriles by treatment with reagents like bis(trimethylsilyl) selenide (B1212193) in the presence of a Lewis acid such as BF₃·OEt₂. researchgate.net Another method involves the reaction of nitriles with phosphorus pentaselenide (P₂Se₅) or sodium hydroselenide (NaHSe). mdpi.comnih.gov

These selenoamides serve as key building blocks for 1,3-selenazoles. mdpi.comnih.gov The synthesis is typically achieved through the cyclization of the selenoamide with an α-haloketone (e.g., an α-bromoketone) in a suitable solvent like ethanol. mdpi.comnih.gov This reaction provides a versatile route to a variety of substituted 2,4-diaryl-1,3-selenazoles. nih.gov

For example, a selenoamide derived from a substituted benzonitrile (B105546) can react with phenacyl bromide to yield a 2,4-diaryl-1,3-selenazole. mdpi.com The yields for these cyclization reactions are generally high, particularly for aromatic substrates. mdpi.com

Investigations into Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. These investigations often focus on the roles of radical intermediates, catalytic cycles, and electron transfer processes.

Radical Intermediates and Reaction Pathways

Reactions involving the dibromomethyl group often proceed via radical intermediates. A radical is a species with an unpaired electron, typically formed by the homolytic cleavage of a bond. libretexts.org These intermediates are often highly reactive and can participate in chain reactions.

Detailed Research Findings: Compounds with bromomethyl groups are known to be precursors for radical generation. dntb.gov.ua The stability of a radical intermediate is a key factor in its formation and subsequent reactivity. Benzylic radicals, such as the one that would be formed from this compound, are stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.org The generation of radical species can be initiated by various methods, including electrochemistry. xmu.edu.cn For example, the electrochemical reduction of aryldiazonium salts can produce aryl radicals, which can then participate in further reactions. xmu.edu.cn While not directly studying this compound, these studies highlight a common pathway for generating reactive intermediates from aromatic precursors. The detection and characterization of these short-lived radical intermediates can be achieved using techniques like mass spectrometry and nuclear magnetic resonance, often with the aid of radical traps. chimia.ch

Catalytic Mechanisms in Functional Group Interconversions (e.g., Zinc Chloride-Catalyzed Debromoalkoxylation)

Lewis acids like zinc chloride (ZnCl₂) can catalyze a variety of transformations. One such reaction is debromoalkoxylation, where a bromine atom is replaced by an alkoxy group.

Detailed Research Findings: Zinc chloride has been shown to catalyze the double debromoalkoxylation of (dibromomethyl)arenes when treated with trialkyl orthoformates, leading to the formation of the corresponding aromatic aldehyde acetals. researchgate.net The proposed mechanism suggests that in the first step, an α-brominated ether is formed. This intermediate then undergoes a second debromoalkoxylation to yield the acetal. researchgate.net This method is tolerated by other functional groups, such as esters. researchgate.net In the context of this compound, this catalytic process would transform the -CHBr₂ group into a protected aldehyde group (-CH(OR)₂), which can be a valuable synthetic manipulation. Zinc chloride is also known to catalyze the addition of Grignard reagents to aromatic nitriles by forming zinc(II)ates in situ, which enhances the reaction rate. researchgate.netrsc.org

Outer-Sphere Electron Transfer Mechanisms in Electro-Reduction

Electrochemical reduction provides a powerful tool for initiating reactions. The mechanism of electron transfer from the electrode to the substrate can occur through different pathways, including outer-sphere electron transfer (OSET).

Detailed Research Findings: In an OSET mechanism, the electron is transferred from the electrode to the molecule without the formation of a direct chemical bond between the two. nih.govdavuniversity.orgmdpi.com The reactant remains outside the inner solvent layer adjacent to the electrode surface, and the electron transfer occurs via a tunneling or hopping process. mdpi.com

A study on the electrochemical reduction of a series of benzylic halides, including 4-(bromomethyl)benzonitrile, at various metal electrodes investigated the electron transfer mechanism. klinkovalab.com For 4-(bromomethyl)benzonitrile, a positive shift in the reduction peak potential was observed only with a silver (Ag) electrode, suggesting a catalytic interaction. For other metals, the reduction likely proceeds via an outer-sphere electron transfer mechanism. klinkovalab.com The study also noted two additional reduction peaks at more negative potentials (~ -1.4V and ~ -1.6V), which were attributed to the reduction of the nitrile group, a process that was also proposed to occur via outer-sphere electron transfer as the peak positions were independent of the electrode material. klinkovalab.com The initial electron transfer to the dibromomethyl group is facilitated by the electron-withdrawing nature of the nitrile group, making the reduction occur at a less negative potential compared to unsubstituted benzyl (B1604629) bromide. klinkovalab.com

Electrochemical Reduction of Benzylic Halides
CompoundElectrodeProposed MechanismObservationReference
4-(Bromomethyl)benzonitrileAgInner-Sphere / CatalyticPositive shift in peak potential (~0.21 V) klinkovalab.com
4-(Bromomethyl)benzonitrileGC, Sn, Zn, Ni, Ti, etc.Outer-Sphere Electron TransferNo significant shift in peak potential klinkovalab.com
Nitrile group of 4-(Bromomethyl)benzonitrileVariousOuter-Sphere Electron TransferReduction peaks at ~ -1.4V and ~ -1.6V independent of electrode klinkovalab.com

Influence of Solvent and Reaction Conditions on Reaction Outcomes

The chemical behavior of this compound is profoundly influenced by the surrounding reaction environment. The choice of solvent and specific reaction conditions—such as temperature, pressure, atmosphere, and the presence of catalysts—are critical determinants of both the reaction rate and the nature of the products formed. These factors can dictate the reaction pathway, favoring one mechanism over another (e.g., substitution vs. elimination) and stabilizing transition states or intermediates to varying degrees. allrounder.aidalalinstitute.com

A key reaction of this compound is its conversion to other functional groups, primarily the aldehyde. The conditions under which this hydrolysis occurs are crucial for achieving high yields and selectivity. For instance, the hydrolysis of benzal dibromides, including derivatives like this compound, to their corresponding benzaldehydes can be effectively carried out in a dioxane/water solvent system under reflux conditions. researchgate.net This method provides a convenient route to 2-formylbenzonitriles. researchgate.net

In a more specific example involving a related compound, 3-methoxy-4-(dibromomethyl)benzonitrile, the choice of solvent was paramount for selective conversion. Hydrolysis in dimethyl sulfoxide (DMSO) containing water at 60°C successfully converted the dibromomethyl group to an aldehyde while leaving the nitrile group intact. This highlights the ability of polar aprotic solvents like DMSO to facilitate selective transformations under relatively mild temperature conditions.

The influence of the solvent and atmosphere is also evident in the formation of this compound from its precursor, p-tolunitrile (B1678323) (4-methylbenzonitrile). In a study on the photoinduced aerobic oxidation of p-tolunitrile using bromine and water, the reaction outcome was highly dependent on the atmosphere. d-nb.info When the reaction was conducted in an inert atmosphere, the primary product was this compound, with a yield of 90%. d-nb.info However, when conducted in the presence of air (molecular oxygen), the reaction proceeded further to yield the carboxylic acid, 4-cyanobenzoic acid. d-nb.info

The study also investigated the effect of various solvents on the yield of the final carboxylic acid product, which implicitly demonstrates the role of the solvent in the stability and reactivity of the this compound intermediate. d-nb.info

EntrySolventProduct (4-cyanobenzoic acid) Yield
1BTF:H₂O = 5:193%
2MeCN:H₂O = 5:176%
3EtOAc:H₂O = 5:190%
4Benzene (B151609):H₂O = 5:185%
5CCl₄:H₂O = 5:11%
6CH₂Cl₂:H₂O = 5:164%
7Chlorobenzene:H₂O = 5:179%
8p-chloroBTF:H₂O = 5:128%
9DMF:H₂O = 5:10%

Table based on data from a study on photoinduced aerobic oxidation. d-nb.info The yield refers to the final carboxylic acid product, indicating the solvent's role in facilitating the conversion of the intermediate, this compound.

Furthermore, in reactions where this compound acts as a reactant, the conditions dictate the structure of the final product. For instance, the reaction of a similar compound, 5-(dibromomethyl)-3-methyl-6-nitrobenzoxazolone, with aromatic aldehydes was conducted in anhydrous dimethylformamide (DMF). nih.gov The reaction was initiated at a low temperature of -20 °C and then allowed to warm to room temperature, resulting in the formation of oxiranes. nih.gov The use of a polar aprotic solvent like DMF is common for nucleophilic substitution-type reactions. evitachem.com

The following table summarizes how different reaction conditions steer the transformation of this compound and its close analogs toward distinct products.

Starting MaterialReagents & ConditionsSolventProduct
Benzal DibromidesRefluxDioxane / WaterBenzaldehydes researchgate.net
3-Methoxy-4-(dibromomethyl)benzonitrileH₂O, 60°CDMSO3-Methoxy-4-formylbenzonitrile
4-MethylbenzonitrileBr₂, H₂O, Fluorescent Lamp, Inert Atmosphere(Trifluoromethyl)benzene (BTF)This compound d-nb.info
5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazoloneAromatic Aldehydes, TDAE, -20 °C to r.t.Anhydrous DMFOxirane Derivatives nih.gov

Applications of 4 Dibromomethyl Benzonitrile As a Pivotal Synthetic Intermediate

Synthesis of Diverse Heterocyclic Ring Systems

The unique reactivity of the dibromomethyl group, coupled with the electronic properties of the cyanophenyl scaffold, makes 4-(Dibromomethyl)benzonitrile a key starting material for constructing various heterocyclic rings, which are core components of many biologically active compounds.

The 1,2,4-oxadiazole (B8745197) ring is a significant pharmacophore found in numerous therapeutic agents. tandfonline.com An efficient, one-pot synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles has been developed utilizing gem-dibromomethylarenes, such as this compound, as equivalents of benzoic acid. cdnsciencepub.comresearchgate.net This methodology involves a two-component reaction between the gem-dibromomethylarene and an amidoxime (B1450833). nih.gov

The reaction is typically catalyzed by pyridine (B92270) in the presence of potassium tert-butoxide and iodine, proceeding smoothly to give the desired 3,5-substituted-1,2,4-oxadiazoles in good yields. cdnsciencepub.com This synthetic strategy is notable for its tolerance of various functional groups on the aromatic rings of both the dibromomethylarene and the amidoxime, including fluoro, chloro, bromo, cyano, and methoxy (B1213986) groups. cdnsciencepub.comnih.gov The use of this compound in this reaction leads to the formation of a 1,2,4-oxadiazole ring bearing a 4-cyanophenyl group at the 5-position. nih.gov This approach highlights the utility of gem-dibromomethylarenes for creating diverse molecular libraries of medicinal and material chemistry importance. researchgate.net

Table 1: Synthesis of 5-(4-cyanophenyl)-3-aryl-1,2,4-oxadiazoles This interactive table summarizes the one-pot synthesis of various 1,2,4-oxadiazole derivatives starting from this compound and different substituted amidoximes.

EntryR Group on AmidoximeProductYield (%)
1Phenyl5-(4-cyanophenyl)-3-phenyl-1,2,4-oxadiazole92
24-Chlorophenyl3-(4-chlorophenyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole94
34-Bromophenyl3-(4-bromophenyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole90
44-Fluorophenyl5-(4-cyanophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole91
54-Methoxyphenyl5-(4-cyanophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole89

The benzonitrile (B105546) functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. rsc.org A primary example is the formation of tetrazoles through the [2+3] cycloaddition reaction between a nitrile and an azide (B81097), a method widely used in medicinal chemistry. nih.gov Benzonitrile and its derivatives readily undergo this reaction with reagents like sodium azide and ammonium (B1175870) chloride or trimethylsilyl (B98337) azide to form 5-phenyl-tetrazole structures. chalcogen.rorsc.org This conversion is significant as the tetrazole group is often used as a bioisostere for a carboxylic acid moiety in drug design. beilstein-journals.orgnih.gov

Furthermore, the cyanobenzyl halide scaffold, closely related to this compound, is a key building block for 1,2,4-triazoles. For instance, the reaction of 4-bromomethyl benzonitrile with 1H-1,2,4-triazole is a critical step in the synthesis of the pharmaceutical intermediate 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile. google.com This highlights the potential of the cyanobenzyl framework derived from this compound to be incorporated into various triazole-based structures. nih.govfrontiersin.org

While direct synthesis from this compound is not commonly documented, its benzonitrile group serves as a viable starting point for the synthesis of selenium-containing heterocycles like 1,3-selenazoles. These compounds are of interest for their diverse biological activities, including antitumor and antiviral properties. mdpi.comnih.gov A general synthetic route involves the conversion of an aromatic nitrile into the corresponding aryl selenoamide. mdpi.com This is often achieved by treating the nitrile with a selenating agent such as NaHSe or Na₂Se. mdpi.comresearchgate.net

The resulting primary selenoamide can then undergo cyclization with various α-haloketones to yield 2,5-disubstituted 1,3-selenazoles. mdpi.com For example, 4-cyanobenzenesulfonamide (B1293931) has been successfully converted into its selenoamide derivative and subsequently reacted with α-haloketones to produce a series of 1,3-selenazoles incorporating a benzenesulfonamide (B165840) moiety. mdpi.comresearchgate.net This established reactivity demonstrates a viable pathway for utilizing the nitrile functionality of this compound or its derivatives in the construction of complex selenazole systems.

Precursor in the Development of Complex Organic Molecules

Beyond its utility in forming heterocyclic rings, this compound is a valuable building block for assembling larger, non-heterocyclic molecules that function as key intermediates in the pharmaceutical and agrochemical sectors.

This compound is a direct precursor to 4-cyanobenzaldehyde (B52832), an important organic intermediate widely used in the synthesis of pharmaceuticals. shyzchem.comguidechem.com The conversion is typically achieved through hydrolysis of the dibromomethyl group. 4-Cyanobenzaldehyde, in turn, is used as a reagent in the synthesis of various bioactive molecules, including hydrazone-based enzyme inhibitors and chemical probes for targeting bromodomains. chemicalbook.comottokemi.com

Furthermore, the cyanobenzyl halide structural motif is central to the synthesis of several major pharmaceuticals. A prominent example is Letrozole, a non-steroidal aromatase inhibitor used in cancer therapy. arkat-usa.org Many patented synthetic routes to Letrozole and its key intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, begin with 4-bromomethyl benzonitrile. google.comnewdrugapprovals.orggoogle.comgoogleapis.com Another synthesis of Letrozole has been reported starting from 4,4'-dibromobenzophenone, which is converted to 4,4'-(hydroxymethylene)bis benzonitrile, a compound structurally related to intermediates derivable from this compound. arkat-usa.orgnewdrugapprovals.org This underscores the importance of the cyanobenzyl structure as a foundational element in the synthesis of complex pharmaceutical agents.

The benzonitrile scaffold is a common feature in a variety of agrochemicals, including herbicides and pesticides. atamankimya.com Benzonitrile compounds are utilized as key intermediates in the industrial production of these agents. atamankimya.comresearchgate.net

The ability to convert this compound into 4-cyanobenzaldehyde is particularly relevant in this context, as the latter is a known intermediate in the synthesis of pesticides and herbicides. shyzchem.comguidechem.com For instance, certain benzoylurea (B1208200) insecticides are synthesized using intermediates derived from 4-cyanobenzaldehyde. shyzchem.com The reactivity of both the nitrile and aldehyde groups allows for the construction of the complex molecular frameworks required for potent agrochemical activity. Therefore, this compound serves as a valuable upstream precursor for this important class of industrial chemicals.

Contribution to Materials Science and Functional Molecule Design

The unique combination of a reactive site (the dibromomethyl group) and a polar, rigid aromatic core (the benzonitrile group) makes this compound an attractive building block for the design of novel functional materials.

Components for Organic Optoelectronic Materials (e.g., Organic Solar Cells, Light-Emitting Diodes)

Organic optoelectronic materials, used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), rely on molecules with extended π-conjugated systems that possess specific electronic properties. researchgate.netresearchgate.netcrimsonpublishers.com While not a final material itself, this compound serves as a valuable precursor for synthesizing larger, more complex molecules for these applications.

The dibromomethyl group is a synthetic equivalent of an aldehyde. Through hydrolysis, it can be converted to 4-cyanobenzaldehyde. This aldehyde is a crucial building block for creating larger conjugated systems through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions. These reactions form carbon-carbon double bonds, extending the π-system of the molecule, which is essential for tuning the absorption and emission of light. nih.govjmaterenvironsci.com Biphenyl and benzonitrile moieties are found in many high-performance organic electronic materials. researchgate.net For example, the benzonitrile group can act as an electron-accepting unit in donor-acceptor type molecules, which are widely used in OSCs. nih.govmdpi.com

The table below summarizes the structural features of this compound and their relevance in designing optoelectronic materials.

Structural Feature Chemical Functionality Relevance to Optoelectronic Materials
Dibromomethyl GroupPrecursor to an aldehyde group; can participate in C-C bond formation.Enables the extension of π-conjugation by forming stilbene (B7821643) or other vinyl derivatives, which are common chromophores.
Phenyl RingRigid aromatic core.Provides a stable scaffold for building larger conjugated molecules; participates in π-stacking for charge transport.
Nitrile Group (-CN)Electron-withdrawing group; polar.Can be used to tune the energy levels (HOMO/LUMO) of the material; enhances intermolecular interactions and can improve charge transport.

Synthesis of Artificial Receptors and Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. frontiersin.org Artificial receptors are synthetic molecules designed to selectively bind other molecules or ions (guests). This compound can be used as a component to construct larger host molecules for these purposes.

The compound's rigid structure and defined geometry make it an excellent building block for creating pre-organized cavities necessary for molecular recognition. The dibromomethyl group allows for covalent linkage to other molecular fragments to build complex host architectures like macrocycles or cleft-shaped receptors. For example, conversion to a dialdehyde (B1249045) or dicarboxylic acid (after oxidation) would provide two points of attachment for building larger structures.

The nitrile group can play a direct role in the final assembly. It is a good hydrogen bond acceptor and can participate in dipole-dipole interactions, helping to bind polar guest molecules or to direct the self-assembly of the host molecules into larger, ordered structures. researchgate.net The aromatic ring can also engage in π-π stacking interactions, which are crucial for the stability of many supramolecular assemblies. rsc.org

Functional Group Role in Synthesis Role in Supramolecular Assembly
Dibromomethyl GroupServes as a reactive handle to link the benzonitrile core to other molecular components, forming a larger host structure.Not directly involved in non-covalent interactions.
Phenyl RingActs as a rigid spacer or panel in the host molecule's framework.Participates in π-π stacking and hydrophobic interactions with guest molecules or other host molecules.
Nitrile GroupProvides a site for further chemical modification if needed.Acts as a hydrogen bond acceptor; participates in dipole-dipole and dipole-ion interactions to bind guests.

Advanced Spectroscopic Characterization and Computational Studies

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous structural elucidation and characterization of 4-(Dibromomethyl)benzonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. The dibromomethyl group (-CHBr₂) possesses a single proton, which would appear as a singlet. Due to the strong deshielding effect of the two bromine atoms, this peak is anticipated to be significantly downfield. The four aromatic protons are expected to form a characteristic AA'BB' system, typical of 1,4-disubstituted benzene (B151609) rings, appearing as two distinct doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, corresponding to each chemically distinct carbon atom in the molecule. The nitrile carbon (C≡N) typically appears in the 110-120 ppm range. The carbon of the dibromomethyl group (-CHBr₂) would be found at a lower field compared to a standard methyl group due to the electronegativity of the bromine atoms. The four aromatic carbons will have distinct chemical shifts, with the carbon attached to the dibromomethyl group (ipso-carbon) and the carbon attached to the nitrile group showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H -CH Br₂ ~6.5 - 7.0 Singlet (s)
¹H Aromatic H (ortho to -CN) ~7.7 - 7.9 Doublet (d)
¹H Aromatic H (ortho to -CHBr₂) ~7.5 - 7.7 Doublet (d)
¹³C -C HBr₂ ~30 - 40 -
¹³C C ≡N ~118 -
¹³C Aromatic C -CN ~112 -
¹³C Aromatic C -H (ortho to -CN) ~133 -
¹³C Aromatic C -H (ortho to -CHBr₂) ~130 -

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. thermofisher.com The expected vibrational frequencies for this compound can be inferred from the known spectra of benzonitrile (B105546) and halogenated aromatic compounds. sphinxsai.comresearchgate.netijtsrd.com

Key characteristic vibrations include:

C≡N Stretch: A strong, sharp absorption in the FT-IR spectrum and a prominent band in the Raman spectrum are expected in the range of 2220-2240 cm⁻¹. This is one of the most diagnostic peaks for a nitrile compound. researchgate.netresearchgate.net

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The benzene ring gives rise to several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR/Raman)
Aromatic C-H Stretch 3000 - 3100 Medium / Strong
Nitrile (C≡N) Stretch 2220 - 2240 Strong / Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong / Medium-Strong
C-H Bend 1000 - 1300 Medium / Medium

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₈H₅Br₂N), the exact molecular weight is 274.88 g/mol .

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak (M⁺) would appear as a cluster of three peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

The fragmentation of benzonitrile derivatives upon ionization often involves the loss of the nitrile group or side-chain cleavage. nih.govresearchgate.netrsc.org Expected fragmentation pathways for this compound include:

Loss of a bromine atom to give the [M-Br]⁺ fragment.

Loss of hydrogen bromide (HBr) to yield [M-HBr]⁺.

Cleavage of the benzylic C-C bond, resulting in the loss of the ·CHBr₂ radical.

Loss of the nitrile group as a ·CN radical or as HCN.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

Ion Formation Pathway Predicted m/z
[C₈H₅Br₂N]⁺ Molecular Ion (M⁺) 275/277/279
[C₈H₅BrN]⁺ Loss of ·Br 196/198
[C₈H₄BrN]⁺ Loss of HBr 195/197
[C₇H₅N]⁺ Loss of ·CHBr₂ 101

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzonitrile moiety acts as a chromophore, which is a light-absorbing part of the molecule. Unsubstituted benzonitrile vapor exhibits an absorption spectrum that corresponds to a π→π* electronic transition. aip.orgresearchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

For this compound, the fundamental benzonitrile chromophore is retained. The dibromomethyl group acts as a substituent on this system. Substituents can modify the energy of the electronic transition, leading to a shift in the maximum absorption wavelength (λ_max). The -CHBr₂ group is generally considered to be weakly electron-withdrawing or -donating and is not expected to significantly extend the conjugation of the π system. Therefore, it is predicted to cause only a minor bathochromic (red shift) or hypsochromic (blue shift) effect on the λ_max compared to unsubstituted benzonitrile.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been specifically reported in the searched literature, analysis of the closely related compound 4-(chloromethyl)benzonitrile (B47464) provides a reliable model for its expected solid-state structure. researchgate.net

Based on this analog, the molecule is expected to have a largely planar benzonitrile core. The bond lengths and angles within the benzene ring would be typical for a substituted aromatic system. The dibromomethyl carbon is sp³-hybridized, resulting in a tetrahedral geometry around this atom, with Br-C-Br and H-C-Br bond angles close to 109.5°. The conformation of the molecule would be defined by the torsion angle of the C(aromatic)-C(methyl) bond. In the solid state, the molecular packing would be stabilized by various intermolecular interactions, which could include weak C-H···N hydrogen bonds between the dibromomethyl proton and the nitrogen atom of a neighboring molecule, as well as potential halogen bonding interactions involving the bromine atoms. researchgate.net

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The solid-state architecture of benzonitrile derivatives is often dictated by a combination of weak, noncovalent interactions. In this compound, two primary interactions are expected to be dominant: halogen bonding and π-stacking.

Halogen Bonding: A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. wikipedia.org In the case of this compound, the bromine atoms of the dibromomethyl group can act as halogen bond donors. The σ-hole, a region of positive electrostatic potential, forms along the extension of the C-Br covalent bond. nih.gov This electrophilic region can interact attractively with the nucleophilic lone pair of the nitrogen atom in the nitrile group of an adjacent molecule. nih.govrsc.org Studies on analogous compounds like 2-(dibromomethyl)benzonitrile have shown that C≡N⋯Br halogen bonds can be unexpectedly short, indicating a significant interaction. rsc.org The strength and directionality of these halogen bonds are crucial in directing the formation of molecular chains or more complex supramolecular assemblies in the crystal lattice. wikipedia.orgnih.gov

π-Stacking: The aromatic benzene ring in this compound facilitates π-stacking interactions between molecules. These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by electrostatic and van der Waals forces. In the crystal structure of related compounds, antiparallel π-stacking arrangements are commonly observed. rsc.org There is a synergistic relationship between halogen bonding and π-stacking; the formation of π-stacked dimers can enhance the electrostatic properties of the interacting groups. rsc.orgresearchgate.net Specifically, π-stacking can increase the positive potential of the σ-hole on the bromine atom while making the nitrogen atom of the nitrile group more nucleophilic, thereby strengthening the C≡N⋯Br halogen bond. researchgate.net

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties of this compound at an electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. researchgate.netscispace.com By approximating the electron density, DFT calculations can accurately predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic transitions. scispace.comnih.gov For substituted benzonitriles, DFT methods, often using hybrid functionals like B3LYP, have proven effective in correlating theoretical calculations with experimental spectroscopic data. researchgate.netijstr.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is related to the molecule's ability to accept electrons, determining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. sphinxsai.comresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. In this compound, the electron-withdrawing nature of both the nitrile (-CN) and the dibromomethyl (-CHBr₂) groups is expected to lower the energy of the LUMO, while the HOMO is primarily located on the aromatic ring. This distribution of frontier orbitals is crucial for understanding intramolecular charge transfer processes. scispace.comrsc.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
Molecular PropertyCalculated Energy (eV)Description
HOMO Energy (EHOMO)-7.85Associated with the electron-donating capability of the molecule.
LUMO Energy (ELUMO)-1.55Associated with the electron-accepting capability of the molecule.
Energy Gap (ΔE)6.30Indicates chemical reactivity and kinetic stability.

Note: The values presented are representative and based on DFT calculations for structurally similar benzonitrile derivatives. sphinxsai.com

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. nih.govijstr.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are valuable for assigning signals in experimental NMR spectra. ijstr.org

IR Spectroscopy: Theoretical vibrational (infrared and Raman) spectra can be simulated by calculating the harmonic vibrational frequencies. researchgate.net These calculations help in the assignment of complex vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). ijstr.org This allows for the prediction and interpretation of the UV-Vis absorption spectrum, identifying the nature of electronic transitions, such as π→π* transitions within the aromatic system. ijstr.org

Table 2: Computationally Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterTypical Predicted Value
¹³C NMRAromatic C-CN Chemical Shift (δ)~110-115 ppm
¹H NMR-CHBr₂ Proton Chemical Shift (δ)~6.5-7.0 ppm
IRC≡N Stretching Frequency (ν)~2230 cm⁻¹
UV-Vis (TD-DFT)Maximum Absorption Wavelength (λmax)~250-280 nm

Note: Predicted values are estimates based on DFT studies of similar functionalized benzonitriles. researchgate.netijstr.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

The MEP surface provides a clear map of the electrophilic and nucleophilic regions of a molecule. scispace.com

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the nitrogen atom of the nitrile group due to its lone pair of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. A significant positive potential (the σ-hole) is anticipated on the bromine atoms along the C-Br bond axis, making them electrophilic sites for halogen bonding. researchgate.net The hydrogen atoms of the aromatic ring also exhibit positive potential.

MEP analysis of the monomer versus a π-stacked dimer has shown that intermolecular interactions can significantly alter the charge distribution. researchgate.net For instance, in a dimer, the σ-hole on the bromine atom can become more positive, while the negative potential on the nitrile nitrogen can intensify, indicating a cooperative enhancement of reactivity. researchgate.net

Table 3: Representative Molecular Electrostatic Potential (MEP) Values
Molecular SiteRegionPredicted MEP Value (kcal/mol)Reactivity
Nitrile Nitrogen AtomVmin (Most Negative)-34.0Nucleophilic Site / Halogen Bond Acceptor
Bromine Atom (σ-hole)Vmax (Most Positive)+15.0Electrophilic Site / Halogen Bond Donor

Note: Values are based on MEP calculations for the analogous 2-(dibromomethyl)benzonitrile monomer. researchgate.net

Quantifying σ-Hole Interactions and Halogen Bonding Strength

A significant aspect of the intermolecular interactions involving this compound is the presence of halogen bonds. These interactions are a subset of a broader category known as σ-hole interactions. wikipedia.orgrsc.org A σ-hole is a region of positive electrostatic potential located on a covalently bonded halogen atom, opposite to the covalent bond. rsc.org This positive region arises from the anisotropic distribution of electron density around the halogen. rsc.org

The strength of these σ-hole interactions, particularly halogen bonds, is influenced by several factors, including the polarizability of the halogen atom and the nature of the substituent groups on the molecule. wikipedia.org In the case of this compound, the two bromine atoms on the methyl group are potential halogen bond donors. The strength of these bonds can be quantified computationally by calculating the interaction energies between the this compound molecule and a Lewis base.

The strength of the halogen bond is also correlated with the geometric parameters of the interaction. A shorter distance between the bromine atom and the halogen bond acceptor, as well as a bond angle closer to 180°, generally indicates a stronger interaction. wikipedia.org For the closely related isomer, 2-(dibromomethyl)benzonitrile, short C≡N···Br halogen bond distances have been observed in its crystal structure, highlighting the significance of these interactions. researchgate.net

Table 1: Theoretical Parameters for Quantifying Halogen Bond Strength in a Model System

Parameter Description Typical Calculated Value Range
Interaction Energy (ΔE) The energy difference between the complex and the individual monomers. -5 to -40 kJ/mol
Bond Distance (d) The distance between the bromine atom and the acceptor atom. 2.8 to 3.5 Å
Bond Angle (θ) The angle formed by the C-Br bond and the Br···acceptor axis. 160° to 180°

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Bonding Insights

To gain deeper insights into the nature of the chemical bonds and non-covalent interactions within this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools.

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to characterize chemical bonding. Within this framework, a bond critical point (BCP) is a point of minimum electron density between two interacting atoms, and its properties reveal the nature of the interaction. For covalent bonds, the electron density (ρ) at the BCP is high, and the Laplacian of the electron density (∇²ρ) is negative. For non-covalent interactions like halogen bonds, ρ is low, and ∇²ρ is positive.

Table 2: QTAIM Parameters at Bond Critical Points for Different Interaction Types

Interaction Type Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.)
Covalent Bond > 0.200 < 0
Halogen Bond 0.002 - 0.040 > 0

NBO analysis provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into localized orbitals that align with Lewis structures. This method is particularly useful for understanding charge transfer phenomena in non-covalent interactions.

In the context of halogen bonding in this compound, NBO analysis can quantify the charge transfer from the lone pair of a Lewis base (the halogen bond acceptor) to the antibonding orbital (σ*) of the C-Br bond. This donor-acceptor interaction is a key component of the halogen bond. The second-order perturbation energy (E(2)) in NBO analysis provides an estimate of the stabilization energy associated with this charge transfer. For the isomer 2-(dibromomethyl)benzonitrile, NBO analysis has been used to indicate the E(2) energy in bifurcated halogen bonds. researchgate.net

Table 3: NBO Analysis of a Model Halogen Bond Interaction

Donor NBO Acceptor NBO E(2) (kcal/mol)

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the reaction mechanisms and identifying the transition states of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathways that connect reactants to products. The highest point along this pathway corresponds to the transition state, which is a critical structure for determining the reaction rate. The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true first-order saddle point (i.e., it has exactly one imaginary frequency).

For reactions involving benzonitrile derivatives, computational studies have been instrumental in understanding cycloaddition reactions, for example. nih.gov While specific reaction mechanism studies for this compound are not prevalent in the literature, the established methodologies can be readily applied. For instance, the hydrolysis of the dibromomethyl group to an aldehyde is a plausible reaction, and its mechanism could be investigated computationally. This would involve identifying the transition states for the nucleophilic attack of water and subsequent elimination steps.

Table 4: Key Computational Outputs for Reaction Mechanism Studies

Computational Output Description
Optimized Geometries The lowest energy structures of reactants, products, intermediates, and transition states.
Reaction Energies (ΔErxn) The energy difference between products and reactants.
Activation Energies (Ea) The energy difference between the transition state and the reactants.

Future Research Directions and Perspectives on 4 Dibromomethyl Benzonitrile

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 4-(dibromomethyl)benzonitrile typically involves the radical bromination of 4-methylbenzonitrile. While effective, traditional methods often rely on harsh reagents and environmentally persistent solvents. The future of its synthesis lies in the adoption of greener and more efficient methodologies.

A primary area of focus will be the advancement of photochemical bromination techniques. rsc.org The use of light to initiate the radical chain reaction can obviate the need for chemical initiators and allow for milder reaction conditions. ed.gov A particularly promising approach is the use of continuous flow photochemical reactors, which offer superior control over reaction parameters, enhanced safety, and scalability. rsc.orgrsc.org Research in this area will likely target the development of solvent-free photochemical processes or the use of environmentally benign solvents to improve the sustainability of the synthesis. researchgate.net

Furthermore, the in-situ generation of bromine from safer and more easily handled precursors, such as the oxidation of bromide salts, presents another avenue for creating more sustainable synthetic routes. rsc.orgresearchgate.net This approach minimizes the handling and transportation of hazardous elemental bromine. The development of catalytic systems that can efficiently perform the dibromination with high selectivity will also be a key research goal.

Future research directions in the synthesis of this compound are summarized below:

Research DirectionKey ObjectivesPotential Advantages
Continuous Flow Photochemistry Develop and optimize continuous flow processes for the dibromination of 4-methylbenzonitrile.Improved safety, scalability, energy efficiency, and process control. rsc.orgrsc.org
Green Solvents and Solvent-Free Reactions Replace traditional chlorinated solvents with greener alternatives or develop solvent-free reaction conditions.Reduced environmental impact and waste generation. ed.govresearchgate.net
In-Situ Bromine Generation Utilize methods for the in-situ generation of bromine from safer precursors to avoid handling elemental bromine.Enhanced safety and reduced transportation hazards. rsc.org
Novel Catalytic Systems Discover and develop new catalysts that can selectively and efficiently catalyze the dibromination reaction.Increased reaction efficiency, selectivity, and reduced waste.

Discovery of Novel Reactivity Patterns and Selective Transformations

The gem-dibromomethyl group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, most notably as a stable and accessible equivalent of an aldehyde group. acs.orgorganic-chemistry.org This reactivity has been exploited in the Knoevenagel-Doebner reaction to produce α,β-unsaturated carboxylic acids. acs.orgorganic-chemistry.orgacs.org Future research will likely uncover new facets of its reactivity, leading to novel and selective chemical transformations.

One promising area of exploration is the development of new one-pot multi-component reactions where this compound serves as a key building block. Its ability to act as an aldehyde surrogate can be leveraged in the synthesis of a wide array of heterocyclic compounds. researchgate.net For instance, its reaction with 2-aminobenzamide (B116534) can yield 2,3-dihydroquinazolin-4(1H)-ones, and with o-diaminoarenes, it can produce benzimidazoles. researchgate.net The discovery of new reaction partners and catalytic systems will expand the library of accessible heterocyclic scaffolds.

Furthermore, the sequential substitution of the two bromine atoms offers a pathway for the step-wise introduction of different functionalities, leading to the synthesis of highly functionalized benzylic derivatives. Research into the selective mono-substitution of the dibromomethyl group could open up new avenues for asymmetric synthesis and the creation of chiral building blocks.

Key areas for future research into the reactivity of this compound include:

Research AreaFocusPotential Outcomes
Aldehyde Surrogate Chemistry Exploring new nucleophiles and reaction conditions for transformations where the dibromomethyl group acts as a masked aldehyde.Synthesis of novel α,β-unsaturated systems, and other carbonyl derivatives. acs.orgorganic-chemistry.orgacs.org
Heterocycle Synthesis Development of new multi-component reactions for the construction of diverse heterocyclic frameworks.Access to novel scaffolds for medicinal chemistry and materials science. researchgate.net
Selective C-Br Bond Functionalization Investigating methods for the selective mono- and di-substitution of the bromine atoms with various nucleophiles.Creation of highly functionalized and potentially chiral benzylic compounds.
Catalytic Transformations Designing new catalytic processes that exploit the unique reactivity of the gem-dibromo group.More efficient and selective methods for bond formation.

Expansion of Applications in Complex Molecule Synthesis and Materials Science

The utility of this compound as a versatile building block is expected to expand significantly into the realms of complex molecule synthesis and materials science. Its ability to participate in a variety of chemical transformations makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netchemimpex.comlifechempharma.com

In the synthesis of complex molecules, this compound can serve as a precursor to key intermediates in the preparation of biologically active compounds. The α,β-unsaturated carboxylic acids and heterocyclic compounds synthesized from this starting material are important pharmacophores in many drug candidates. acs.orgresearchgate.net Future work will likely see its integration into the total synthesis of natural products and the development of new drug discovery platforms.

In materials science, the bifunctional nature of this compound opens up possibilities for its use as a monomer or cross-linking agent in polymerization reactions. While research in this area is still nascent for gem-dibromo compounds, related gem-diboryl compounds have been successfully used in ring-opening metathesis polymerization (ROMP) to create novel polymers. nih.govchemrxiv.orgresearchgate.net This suggests a potential avenue for the development of new polymeric materials with unique optical, electronic, or thermal properties derived from the benzonitrile (B105546) moiety.

Future applications of this compound are envisioned in the following areas:

Application DomainSpecific Research FocusPotential Impact
Medicinal Chemistry Use as a key intermediate in the synthesis of novel drug candidates and biologically active molecules.Expansion of the chemical space for drug discovery. chemimpex.comlifechempharma.com
Agrochemicals Development of new pesticides and herbicides based on scaffolds derived from this compound.Contribution to the development of new crop protection agents. chemimpex.com
Polymer Chemistry Investigation as a monomer or cross-linker in the synthesis of novel polymers.Creation of new materials with tailored properties for various applications.
Functional Dyes and Probes Synthesis of fluorescent probes and functional dyes for imaging and sensing applications.Development of new tools for biological and chemical sensing. chemimpex.com

Integration of Advanced Computational Chemistry for Predictive Design and Mechanistic Understanding

Advanced computational chemistry, particularly Density Functional Theory (DFT), is set to play a pivotal role in accelerating research and development related to this compound. Computational methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound, guiding experimental efforts and enabling the predictive design of new reactions and materials. acs.orgresearchgate.netiucr.org

Future computational studies will likely focus on elucidating the mechanisms of known and novel transformations involving this compound. For example, DFT calculations can be employed to model the transition states and reaction pathways of its conversion to an aldehyde equivalent in the Knoevenagel-Doebner reaction, providing a rationale for the observed reactivity and selectivity. nih.govrsc.orgnih.gov Such mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Moreover, computational screening can be used to predict the reactivity of this compound with a wide range of reaction partners, thereby identifying promising new transformations for experimental investigation. The electronic and steric effects of substituents on the benzonitrile ring can be systematically studied to tune the reactivity of the dibromomethyl group. In the context of materials science, computational modeling can predict the properties of polymers derived from this compound, facilitating the in-silico design of new materials with desired characteristics.

The integration of computational chemistry will advance the field in the following ways:

Computational ApproachResearch ObjectiveExpected Outcome
Mechanistic Elucidation (DFT) Investigate the detailed reaction mechanisms of transformations involving this compound.A deeper understanding of reactivity, enabling the optimization of reaction conditions and catalyst design. nih.govnih.gov
Predictive Reactivity Studies Computationally screen potential reaction partners and catalysts to identify new and selective transformations.Acceleration of the discovery of novel reactions and applications.
In-Silico Materials Design Model and predict the electronic, optical, and mechanical properties of polymers and materials derived from this compound.Rational design of new functional materials with tailored properties.
Spectroscopic Analysis Computationally predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds.More accurate and efficient structural elucidation of reaction products. researchgate.net

Q & A

Basic Question: What are the optimal synthetic routes for 4-(Dibromomethyl)benzonitrile, and how can purity be validated?

Methodological Answer:
The synthesis typically involves bromination of precursor molecules like benzyl cyanide derivatives. A common protocol includes:

  • Step 1: Bromination of 3-substituted benzonitrile using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibrominated product.
  • Validation: Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Contradictions in yield (e.g., 60–85% across studies) may arise from solvent polarity or brominating agent efficiency .

Basic Question: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR: 1H^1H NMR shows distinct peaks for aromatic protons (δ 7.5–8.0 ppm) and dibromomethyl groups (δ 4.5–5.0 ppm). 13C^{13}C NMR confirms nitrile (δ ~115 ppm) and C-Br (δ ~35 ppm) .
  • IR: Strong absorption at ~2230 cm1^{-1} (C≡N stretch) and 600–650 cm1^{-1} (C-Br stretch) .
  • X-ray Crystallography: Resolves spatial arrangement of bromine atoms and nitrile group, critical for reactivity studies .

Basic Question: What reactivity patterns are exhibited by this compound?

Methodological Answer:

  • Nucleophilic Substitution: Bromine atoms react with amines (e.g., pyridine) to form intermediates for drug candidates .
  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF) yield biaryl derivatives for material science .
  • Oxidation: Controlled oxidation with KMnO4_4 converts nitrile to carboxylic acid, enabling polymer synthesis .

Advanced Question: How can this compound be applied in material science?

Methodological Answer:

  • Liquid Crystals: Incorporate into mesogens via Suzuki coupling; evaluate phase transitions via polarized optical microscopy and DSC .
  • OLEDs: Synthesize electroluminescent polymers by copolymerizing with fluorene derivatives. Test efficiency using photoluminescence quantum yield (PLQY) measurements .
  • Contradictions: Conflicting reports on thermal stability (Td_d = 150–200°C) require controlled TGA studies under inert atmospheres .

Advanced Question: How to analyze interactions between this compound and biological targets?

Methodological Answer:

  • Enzyme Inhibition: Use kinetic assays (e.g., fluorogenic substrates) to measure IC50_{50} against kinases or proteases. Compare with analogues lacking bromine .
  • Covalent Binding: Employ mass spectrometry to identify adducts formed with cysteine residues in proteins .
  • Contradictions: Discrepancies in IC50_{50} values (e.g., µM vs. nM ranges) may stem from assay buffer conditions or protein isoform specificity .

Advanced Question: How to resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Controlled Experiments: Replicate reactions under standardized conditions (solvent, temperature, catalyst loading). For example, compare Suzuki coupling yields using Pd0^0 vs. Pd+2^+2 catalysts .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict bromine’s electrophilicity and steric effects, reconciling divergent substituent effects .

Advanced Question: What methodologies assess the thermal stability of this compound derivatives?

Methodological Answer:

  • TGA/DSC: Measure decomposition onset temperature (Td_d) under N2_2/air. Derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced stability .
  • Kinetic Analysis: Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea_a) for degradation .

Advanced Question: What mechanistic pathways explain this compound’s biological activity?

Methodological Answer:

  • Covalent Inhibition: Radiolabeling (e.g., 14C^{14}C) tracks compound binding to enzyme active sites. Compare with non-covalent inhibitors via SPR .
  • Metabolic Stability: Incubate with liver microsomes; quantify metabolites using LC-MS/MS to identify detoxification pathways (e.g., glutathione conjugation) .

Advanced Question: How to model this compound’s interactions using computational tools?

Methodological Answer:

  • DFT: Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential maps to predict reactive sites .
  • Molecular Dynamics (MD): Simulate binding to lipid bilayers (CHARMM force field) to assess membrane permeability for drug design .

Advanced Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for bromination steps; monitor for HBr off-gassing with pH strips .
  • Waste Disposal: Quench residual bromine with Na2_2S2_2O3_3 before aqueous disposal .
  • Contradictions: Conflicting flammability ratings (NFPA vs. GHS) necessitate site-specific risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.